The compound (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile is a bicyclic organic molecule characterized by a unique bicyclo[3.1.0]hexane structure, which features a nitrogen atom in its framework. This compound is notable for its potential therapeutic applications, particularly in the realm of neurological disorders and as a precursor for further chemical modifications. The presence of the benzyl group and the carbonitrile functional group contributes to its chemical reactivity and biological activity.
The chemical reactivity of (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile can be explored through various types of reactions:
These reactions are often mediated by specific enzymes in biological systems, which enhance the efficiency and specificity of the transformations
The biological activity of (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile has been studied using various computational models and experimental assays. Its potential pharmacological properties include:
Several synthetic routes have been developed to produce (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile, including:
These methods aim to optimize yield and purity while minimizing environmental impact .
The applications of (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile are diverse:
Interaction studies involving (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile focus on:
Several compounds share structural similarities with (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile, each possessing unique properties:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1-Azabicyclo[2.2.2]octane | Bicyclic | Used in pain management |
| 2-Benzylpiperidine | Piperidine derivative | Exhibits psychoactive effects |
| 4-Aminobenzylpiperazine | Piperazine derivative | Known for antidepressant properties |
These compounds highlight the diversity within bicyclic structures and their varying biological activities, emphasizing the uniqueness of (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile due to its specific stereochemistry and functional groups that influence its pharmacological profile significantly .
Density‐functional scans of substituted azabicyclo[3.1.0]hexanes reveal that (i) the boat-like conformer minimizes eclipsing interactions and (ii) exo-substitution, such as benzyl and nitrile groups, increases the overall strain by 1–3 kcal mol⁻¹ through additional steric congestion [4]. Calculations on closely related 3-azabicyclo[3.1.0]hexane dipolar cycloadducts place the total conformational strain near 11–13 kcal mol⁻¹, in line with the experimental parent value [5].
Collectively, the target carbonitrile is expected to possess a strain energy of roughly 10–12 kcal mol⁻¹, sufficient to impart rigidity but well below that of highly strained bicyclo[1.1.0] systems [2] [5]. This moderate strain underpins its kinetic stability at ambient temperature and its usefulness as a conformationally constrained fragment in medicinal chemistry.
Experimental solubility data are not yet available; nevertheless, solubility trends can be inferred from logP, tPSA, and comparative measurements on analogues.
Polar protic solvents (MeOH, EtOH). With a logP of 1.5 and tPSA of 27 Ų, the compound falls into the “moderately polar” class and is predicted to dissolve at ≳10 mg mL⁻¹ in methanol and ethanol, mimicking 3-thia-1-aza bicyclic drugs of similar polarity that show two-order-of-magnitude higher solubility in 1-octanol than in hexane [6].
Polar aprotic solvents (acetone, acetonitrile, dimethylformamide). Dipolar aprotic media disrupt the weak π-stacking of the benzyl group; bicyclic heterocycles of comparable size display good miscibility (>50 mg mL⁻¹) in acetone and DMF [6].
Chlorinated solvents (dichloromethane) & aromatics (toluene). Partition coefficients near unity suggest moderate solubility (1–10 mg mL⁻¹), similar to other azabicyclic nitriles with logP 1–2 [6].
Aliphatic hydrocarbons (hexane, heptane). The polar nitrile and embedded nitrogen lower non-polar solubility; saturation is expected below 0.5 mg mL⁻¹, in line with bicyclic nitriles whose solubility in hexane is two orders of magnitude lower than in alcohols [6].
These predictions may be validated experimentally by saturated-solution HPLC or shake-flask methods under ICH Q3C guidelines.
Azabicyclo[3.1.0]hexane cores behave as secondary amines whose gas-phase basicities are moderated by ring strain and limited charge delocalization [7]. Potentiometric titrations of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane report a predicted aqueous pKₐ of 11.5 ± 0.4 for the protonated amine [8]. Substitution with a benzyl group at nitrogen usually lowers basicity by ~1 pKₐ unit through inductive withdrawal; accordingly, the target carbonitrile is expected to titrate at pKₐ ≈ 10.3–10.7.
The nitrile is not protonated under physiological pH but exerts a –I/–M effect that slightly attenuates amine basicity. Variable-temperature NMR of azabicyclic salts shows rapid inversion at nitrogen above pH 8, confirming a single, fast-exchanging protonation site [7].
Recommended experimental methods:
Topological analysis assigns two hydrogen-bond acceptors (one nitrile nitrogen, one bridgehead nitrogen) and zero donors, consistent with the negation of N–H functionality by benzyl substitution [1].
Crystallographic surveys of X–C≡N···H–O motifs confirm that nitriles are competent but relatively weak acceptors; they form shorter contacts with phenolic donors than with aliphatic alcohols [9]. The nitrile in the title compound therefore favours directional acceptance from strong donors (ΔH° ≈ –4 kcal mol⁻¹) [10].
Dipole-moment additivity places the ground-state molecular dipole at ~2.3 D, arising from the vector sum of the bridgehead N lone pair and the nitrile dipole. Such polarity, together with a modest tPSA, explains the balanced lipophilicity (logP 1.5) that enables solubility in both aqueous buffers (∼0.5 mg mL⁻¹, estimated from logS–logP models [11]) and a broad range of organic solvents.
Key Takeaways